Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride

Catalog No.
S13583064
CAS No.
M.F
C12H24ClNO4
M. Wt
281.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl 2,2'-azanediyldiacetate hydrochlorid...

Product Name

Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride

IUPAC Name

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate;hydrochloride

Molecular Formula

C12H24ClNO4

Molecular Weight

281.77 g/mol

InChI

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6;/h13H,7-8H2,1-6H3;1H

InChI Key

SBISNGDWWWCETN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C.Cl

Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride is a chemical compound with the molecular formula C12H24ClNO4C_{12}H_{24}ClNO_4 and a molecular weight of approximately 281.78 g/mol. This compound is characterized by its unique structure, which includes two tert-butyl groups and an azanediyl (or diamine) linkage, making it a versatile intermediate in organic synthesis. The hydrochloride form indicates the presence of hydrochloric acid, which enhances its solubility in water and may influence its biological activity and stability .

Typical of amines and esters. Key reactions include:

  • Esterification: The compound can react with alcohols to form esters, which may be useful in synthesizing more complex molecules.
  • Nucleophilic Substitution: The azanediyl group can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Hydrolysis: In aqueous conditions, the ester groups can be hydrolyzed to yield di-tert-butyl 2,2'-azanediyldiacetic acid and alcohols .

The synthesis of di-tert-butyl 2,2'-azanediyldiacetate hydrochloride typically involves several steps:

  • Formation of the Azanediyl Linkage: This can be achieved through the reaction of tert-butyl acetic acid with a suitable amine under acidic conditions.
  • Acetylation: The resulting diamine can be acetylated using acetic anhydride or acetyl chloride to introduce the diacetate groups.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility and stability .

Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride has potential applications in various fields:

  • Pharmaceutical Industry: As an intermediate in drug synthesis or as a potential active pharmaceutical ingredient.
  • Chemical Research: Used in studies related to organic synthesis and reaction mechanisms.
  • Biotechnology: Investigated for potential use in enzyme assays or as a biochemical probe .

Several compounds share structural similarities with di-tert-butyl 2,2'-azanediyldiacetate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
tert-Butyl 2-(ethylamino)acetate172317-17-81.00Ethylamino group provides different reactivity
Diethyl 2,2'-azanediyldiacetate6290-05-70.84Contains ethyl groups instead of tert-butyl
tert-Butyl 2-(methylamino)acetate hydrochloride136088-69-20.94Methylamino group may alter biological activity
2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid171557-31-60.94More complex structure with additional functional groups

These comparisons highlight the uniqueness of di-tert-butyl 2,2'-azanediyldiacetate hydrochloride due to its specific tert-butyl groups and azanediyl linkage, which may affect its chemical reactivity and biological properties differently than other similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

281.1393859 g/mol

Monoisotopic Mass

281.1393859 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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